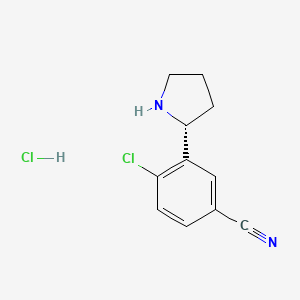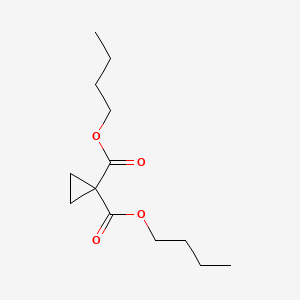
Dibutyl cyclopropane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H22O4 It belongs to the class of cyclopropane derivatives, which are known for their unique three-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl cyclopropane-1,1-dicarboxylate can be synthesized through the reaction of dibutyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via an intramolecular condensation mechanism, forming the cyclopropane ring . The general reaction conditions involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
化学反应分析
Types of Reactions
Dibutyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclopropane-1,1-dicarboxylic acid.
Reduction: Dibutyl cyclopropane-1,1-dicarbinol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
Dibutyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with enzymes.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of dibutyl cyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The cyclopropane ring is known to be reactive due to ring strain, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile .
相似化合物的比较
Similar Compounds
- Diethyl cyclopropane-1,1-dicarboxylate
- Dimethyl cyclopropane-1,1-dicarboxylate
Uniqueness
Dibutyl cyclopropane-1,1-dicarboxylate is unique due to its specific ester groups, which impart different physical and chemical properties compared to its diethyl and dimethyl counterparts. These differences can influence the compound’s reactivity and applications in various fields .
属性
分子式 |
C13H22O4 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
dibutyl cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-3-5-9-16-11(14)13(7-8-13)12(15)17-10-6-4-2/h3-10H2,1-2H3 |
InChI 键 |
SVUZBUMRBIQZKD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1(CC1)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


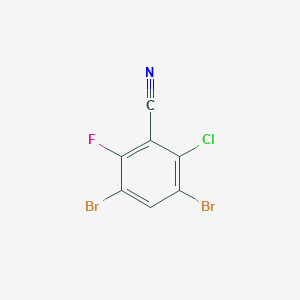
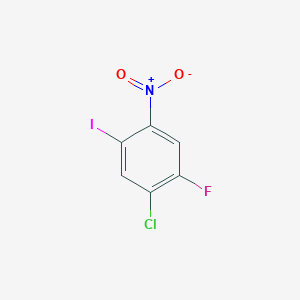
![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
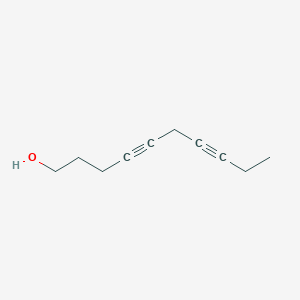
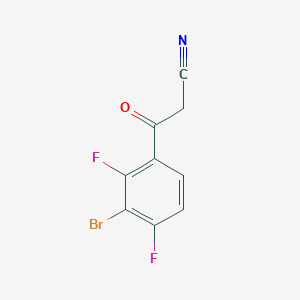
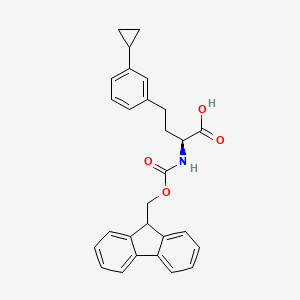

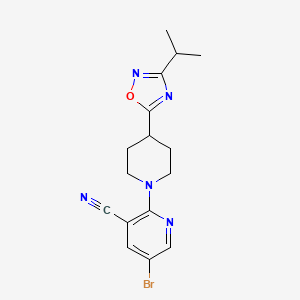
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
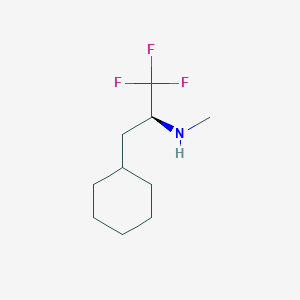
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)

